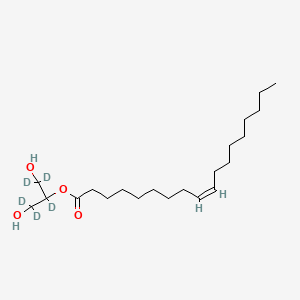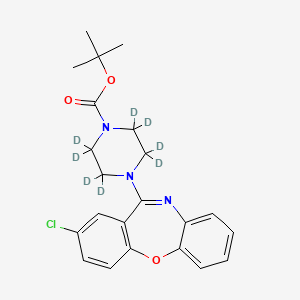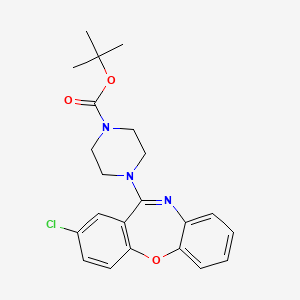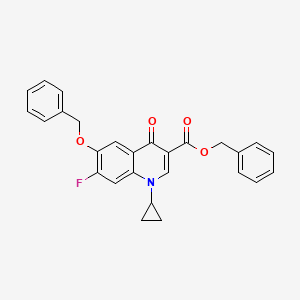
6-Benzyloxy-1-cyclopropyl-1,4-dihydro-7-fluoro-4-oxo-3-quinolinecarboxylic Acid Benzyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Benzyloxy-1-cyclopropyl-1,4-dihydro-7-fluoro-4-oxo-3-quinolinecarboxylic Acid Benzyl Ester is a synthetic compound with the molecular formula C27H22FNO4 and a molecular weight of 443.47 . It is a derivative of ciprofloxacin, a well-known antibiotic, and is characterized by its off-white solid form .
Métodos De Preparación
The synthesis of 6-Benzyloxy-1-cyclopropyl-1,4-dihydro-7-fluoro-4-oxo-3-quinolinecarboxylic Acid Benzyl Ester involves multiple steps. One common method includes the esterification of quinolinecarboxylic acid derivatives under acidic conditions . The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the ester bond . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides under the influence of oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Benzyloxy-1-cyclopropyl-1,4-dihydro-7-fluoro-4-oxo-3-quinolinecarboxylic Acid Benzyl Ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria . By binding to these enzymes, it prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and growth .
Comparación Con Compuestos Similares
Similar compounds include other quinolinecarboxylic acid derivatives such as ciprofloxacin, levofloxacin, and moxifloxacin . Compared to these compounds, 6-Benzyloxy-1-cyclopropyl-1,4-dihydro-7-fluoro-4-oxo-3-quinolinecarboxylic Acid Benzyl Ester has unique structural features, such as the benzyloxy group, which may confer different pharmacokinetic and pharmacodynamic properties . This uniqueness makes it a valuable compound for further research and development in the field of antibiotics .
Propiedades
IUPAC Name |
benzyl 1-cyclopropyl-7-fluoro-4-oxo-6-phenylmethoxyquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FNO4/c28-23-14-24-21(13-25(23)32-16-18-7-3-1-4-8-18)26(30)22(15-29(24)20-11-12-20)27(31)33-17-19-9-5-2-6-10-19/h1-10,13-15,20H,11-12,16-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQMURXWUOBVCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)F)OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
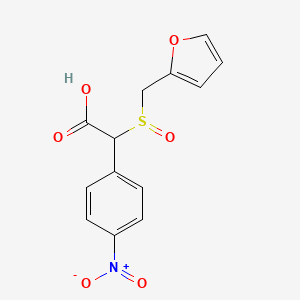
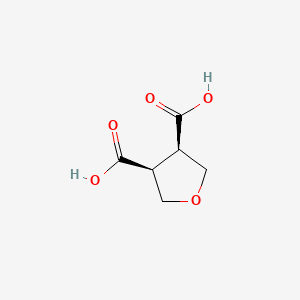

![2H-Isoxazolo[5,4-f]indole](/img/structure/B587850.png)
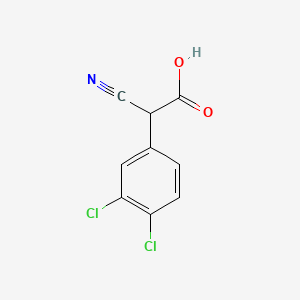
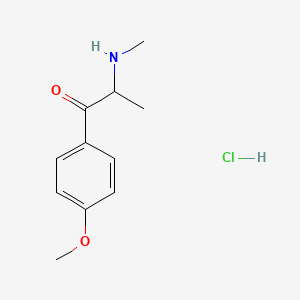
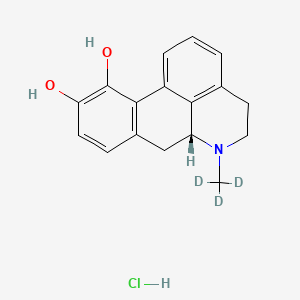
![N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime](/img/structure/B587855.png)


